N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
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Description
N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H17FN4O3 and its molecular weight is 404.401. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
A study conducted by Parikh and Joshi (2014) explored the synthesis of oxadiazole derivatives, including those related to the specified compound, and evaluated their antimicrobial properties. The study found that compounds bearing a maximum number of fluorine atoms showed the highest potency against a broad panel of bacterial and fungal strains, indicating the significance of fluorine atoms in enhancing antimicrobial properties (Parikh & Joshi, 2014).
Drug Development
Another aspect of research involved investigating the structure-activity relationships of various heterocyclic analogues to improve metabolic stability in drug development. Stec et al. (2011) examined compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide for their potency and efficacy in vitro and in vivo, highlighting efforts to optimize drug candidates through chemical modifications (Stec et al., 2011).
Synthesis and Characterization
Research also extends to the synthesis and characterization of novel compounds with potential therapeutic applications. For example, the synthesis of new derivatives, such as those by Sunder and Maleraju (2013), aims to explore their anti-inflammatory activities. The study provides insights into the chemical structures and potential pharmacological benefits of these synthesized compounds (Sunder & Maleraju, 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Moreover, Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including their interactions with ligand proteins and potential in photovoltaic efficiency modeling. This research demonstrates the multifaceted applications of these compounds beyond their immediate biological activity, extending to materials science and energy research (Mary et al., 2020).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-8-10-15(11-9-14)20-25-21(30-26-20)16-5-4-12-27(22(16)29)13-19(28)24-18-7-3-2-6-17(18)23/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYUPHPIRGQEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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